molecular formula C9H20N2Si2 B097727 1H-Pyrazole, 3,4-bis(trimethylsilyl)- CAS No. 16037-45-9

1H-Pyrazole, 3,4-bis(trimethylsilyl)-

Cat. No. B097727
CAS RN: 16037-45-9
M. Wt: 212.44 g/mol
InChI Key: NFUPVLNCAQULER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole, 3,4-bis(trimethylsilyl)- is a chemical compound with the molecular formula C11H28N2Si2. It is a derivative of pyrazole and is widely used in scientific research for its unique properties.

Scientific Research Applications

1H-Pyrazole, 3,4-bis(trimethylsilyl)- has been extensively used in scientific research for its unique properties. It is commonly used as a reagent in organic synthesis and in the preparation of heterocyclic compounds. It has also been used as a ligand in coordination chemistry and in the synthesis of metal-organic frameworks. In addition, it has been studied for its potential use as a pharmaceutical intermediate.

Mechanism Of Action

The mechanism of action of 1H-Pyrazole, 3,4-bis(trimethylsilyl)- is not well understood. However, it is believed to act as a nucleophile in many reactions due to the presence of the trimethylsilyl group. It has also been shown to form stable complexes with metals, which may be responsible for its catalytic activity.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1H-Pyrazole, 3,4-bis(trimethylsilyl)-. However, it has been shown to have low toxicity in laboratory animals and is not considered to be a significant health hazard.

Advantages And Limitations For Lab Experiments

1H-Pyrazole, 3,4-bis(trimethylsilyl)- has several advantages for use in laboratory experiments. It is stable, easy to handle and has a long shelf life. It is also readily available and relatively inexpensive. However, it has some limitations, including its limited solubility in water and some organic solvents.

Future Directions

There are several future directions for research involving 1H-Pyrazole, 3,4-bis(trimethylsilyl)-. One area of interest is its potential use as a catalyst in organic synthesis. It may also have applications in the preparation of new materials and in the development of new pharmaceuticals. Further research is needed to fully understand its mechanism of action and its potential uses.

Synthesis Methods

The synthesis of 1H-Pyrazole, 3,4-bis(trimethylsilyl)- can be achieved through a two-step process. The first step involves the reaction of 3,4-dimethyl-1H-pyrazole with chlorotrimethylsilane in the presence of a base such as sodium hydride or potassium carbonate. The second step involves the reaction of the intermediate product with trimethylsilyl chloride to obtain the final product.

properties

CAS RN

16037-45-9

Product Name

1H-Pyrazole, 3,4-bis(trimethylsilyl)-

Molecular Formula

C9H20N2Si2

Molecular Weight

212.44 g/mol

IUPAC Name

trimethyl-(4-trimethylsilyl-1H-pyrazol-5-yl)silane

InChI

InChI=1S/C9H20N2Si2/c1-12(2,3)8-7-10-11-9(8)13(4,5)6/h7H,1-6H3,(H,10,11)

InChI Key

NFUPVLNCAQULER-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=C(NN=C1)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)C1=C(NN=C1)[Si](C)(C)C

synonyms

3,4-Bis(trimethylsilyl)-1H-pyrazole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.